7ACC2
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Overview
Description
Mechanism of Action
- Role : MCTs are membrane proteins responsible for transporting monocarboxylates (such as lactate) across cell membranes. In cancer cells, MCTs play a crucial role in lactate exchange between glycolytic (lactate-producing) and oxidative (lactate-consuming) cells, promoting tumor growth .
- Inward-Open Conformation : In the presence of 7ACC2 or when the proton-coupling residue Asp309 is neutralized by Asn, MCT1 adopts an inward-open structure. This inhibits lactate uptake and promotes intracellular pyruvate accumulation .
- Lactate Flux Inhibition : this compound effectively blocks lactate uptake by inhibiting MCT1 and MCT4. This disrupts the lactate-based metabolic symbiosis observed in cancer cells, potentially limiting tumor growth .
- Glycolysis Stimulation : Interestingly, MCT1 inhibition by this compound stimulates glycolysis, which may impact cancer cell survival and growth .
- Mitochondrial Respiration Inhibition : In spheroids, this compound leads to cytotoxic effects by inhibiting mitochondrial respiration. This could contribute to its anticancer activity .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
7ACC2 plays a crucial role in biochemical reactions, particularly in the context of cancer metabolism . It interacts with the monocarboxylate transporter, a protein that facilitates the transport of lactate across the cell membrane . The nature of this interaction is inhibitory, with this compound effectively blocking the influx of lactate into cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting lactate influx, which is a critical process in cancer cell metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the monocarboxylate transporter . By inhibiting this transporter, this compound prevents the influx of lactate into cells . This action can lead to changes in gene expression and can influence the activation or inhibition of enzymes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At certain thresholds, this compound has been observed to significantly inhibit tumor growth . At high doses, there may be potential toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to lactate transport . It interacts with enzymes such as the monocarboxylate transporter and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the monocarboxylate transporter . This interaction can affect the localization or accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is likely associated with the monocarboxylate transporter, given its role as an inhibitor of this transporter .
Preparation Methods
The synthesis of compound 19 involves multiple steps, including the formation of the chromene core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Compound 19 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Compound 19 has several scientific research applications:
Chemistry: It is used as a model compound in studying lactate transport inhibition.
Industry: It may have applications in developing new therapeutic agents and studying metabolic pathways.
Comparison with Similar Compounds
Compound 19 is unique due to its dual kinase inhibition properties and its ability to inhibit lactate transport. Similar compounds include:
Compound 21: Another lead antiviral compound that inhibits SARS-CoV-2 3CL protease.
Compound 29: A dihydroorotate dehydrogenase inhibitor with similar biochemical properties.
Brepocitinib: A clinical JAK1/TYK2 dual inhibitor related to compound 19.
These compounds share some structural similarities but differ in their specific targets and applications, highlighting the uniqueness of compound 19 in its dual inhibition and lactate transport inhibition properties.
Properties
IUPAC Name |
7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDQPFUOFAMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?
A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].
Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?
A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:
- Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].
- Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].
Q3: What is the structural information available for this compound?
A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:
Q4: Are there any known resistance mechanisms to this compound in cancer cells?
A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.
Q5: What are the potential future directions for research on this compound?
A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:
- In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].
- Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].
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